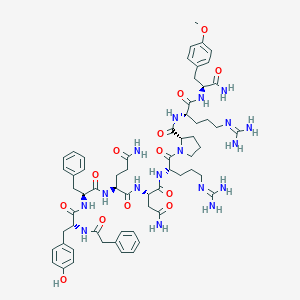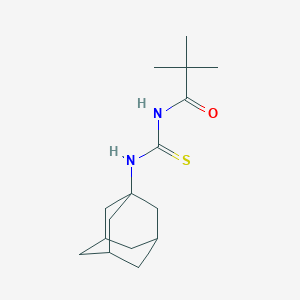
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea, also known as AUDA, is a chemical compound that has been studied extensively for its potential therapeutic applications. AUDA has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of a variety of conditions.
Mecanismo De Acción
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the metabolism of fatty acids. By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, this compound has been shown to improve insulin sensitivity and reduce blood pressure in animal models of metabolic syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its well-characterized mechanism of action. Additionally, this compound has been shown to be effective in various animal models, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea. One area of interest is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, there is interest in exploring the use of this compound in the treatment of inflammatory bowel disease and other inflammatory conditions. Finally, there is potential for the development of new analogs of this compound with improved solubility and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea involves the reaction of 1-adamantylamine with 2,2-dimethylpropanoyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C16H26N2OS |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
N-(1-adamantylcarbamothioyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H26N2OS/c1-15(2,3)13(19)17-14(20)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H2,17,18,19,20) |
Clave InChI |
GVOQHIUEDCZUEV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
SMILES canónico |
CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



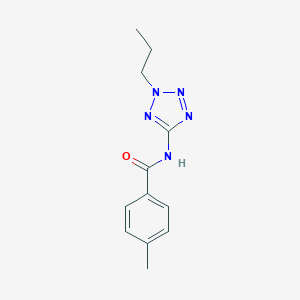
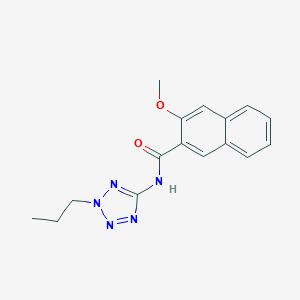
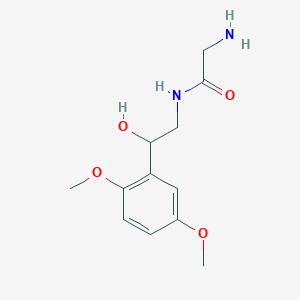
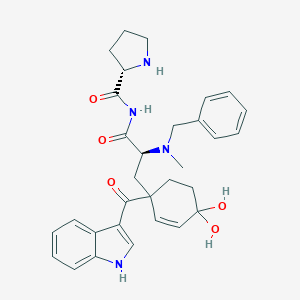
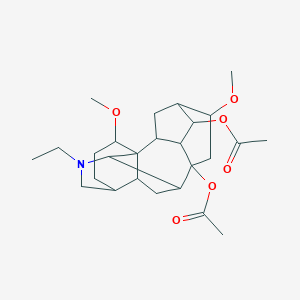
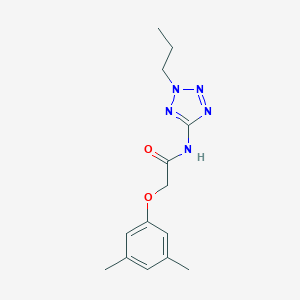
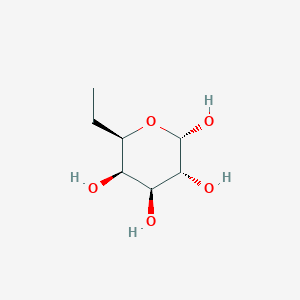

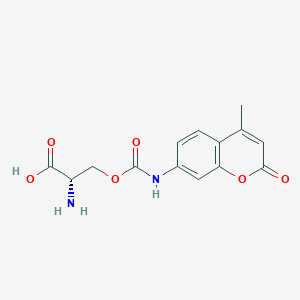
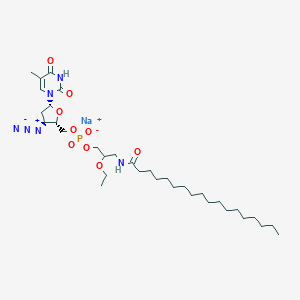
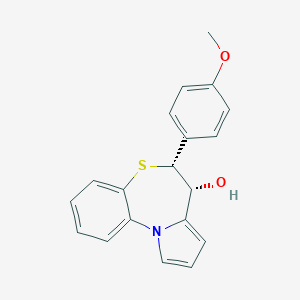
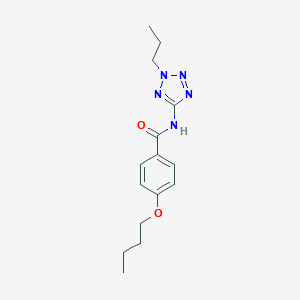
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
